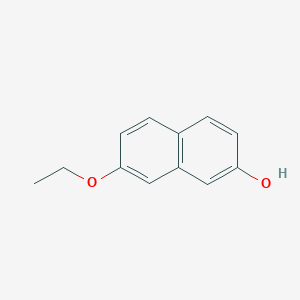

7-Ethoxy-2-naphthalenol

Description

7-Ethoxy-2-naphthalenol (CAS: 57944-44-2) is a naphthalene derivative featuring an ethoxy (–OCH₂CH₃) substituent at the 7-position and a hydroxyl (–OH) group at the 2-position of the naphthalene ring. This compound is commercially available with a purity of ≥98% and is widely utilized in research and industrial applications, including pharmaceuticals, organic synthesis, and materials science . Suppliers such as Shanghai Aladdin Biochemical Technology and CymitQuimica offer the compound in varying quantities (e.g., 1g, 5g) for laboratory use . Its structure and substituent positions make it a versatile intermediate for synthesizing complex molecules, particularly in enantioselective coupling reactions and drug development .

Properties

IUPAC Name |

7-ethoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-14-12-6-4-9-3-5-11(13)7-10(9)8-12/h3-8,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCJMPYFZSOWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CC(=C2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482343 | |

| Record name | 7-Ethoxy-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57944-44-2 | |

| Record name | 7-Ethoxy-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-2-naphthalenol typically involves the ethoxylation of 2-naphthalenol. This process can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted under reflux conditions to ensure complete ethoxylation.

Industrial Production Methods: In an industrial setting, the production of 7-Ethoxy-2-naphthalenol may involve similar ethoxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-2-naphthalenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Various substituted naphthalenols depending on the reagents used.

Scientific Research Applications

7-Ethoxy-2-naphthalenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Ethoxy-2-naphthalenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

7-Methoxy-2-naphthol (CAS: 5060-82-2)

- Structure : Methoxy (–OCH₃) at the 7-position and hydroxyl at the 2-position.

- Properties : Smaller substituent (methoxy vs. ethoxy) results in lower molecular weight (174.19 g/mol vs. 188.22 g/mol) and slightly higher polarity.

- Applications : Used in pharmaceutical intermediates, such as naproxen impurity synthesis .

- Safety : Classified under GHS guidelines with specific first-aid measures for inhalation exposure .

2-Ethoxynaphthalene (CAS: 93-18-5)

- Properties: Lacks the hydroxyl group, reducing hydrogen-bonding capacity and solubility in polar solvents compared to 7-Ethoxy-2-naphthalenol.

- Applications : Primarily employed as a solvent or fragrance component .

Functional Group Variations

2-Acetyl-6-methoxynaphthalene (CAS: 3900-45-6)

- Structure : Methoxy at the 6-position and acetyl (–COCH₃) at the 2-position.

- Properties : The acetyl group enhances electrophilicity, making it reactive in Friedel-Crafts reactions.

- Applications: Key intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen .

7-Bromo-2-naphthol (CAS: Not provided)

- Structure : Bromo (–Br) at the 7-position and hydroxyl at the 2-position.

- Synthesis: Prepared via palladium-catalyzed cross-coupling reactions, analogous to methods used for 7-Ethoxy-2-naphthalenol derivatives .

- Reactivity : Bromine serves as a leaving group, enabling further functionalization (e.g., Suzuki coupling) .

Data Tables

Table 1: Key Properties of 7-Ethoxy-2-naphthalenol and Structural Analogs

Biological Activity

7-Ethoxy-2-naphthalenol, a compound belonging to the naphthalene family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of 7-Ethoxy-2-naphthalenol, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

7-Ethoxy-2-naphthalenol is characterized by its ethoxy group at the 7-position of the naphthalene ring. This structural modification influences its solubility and interaction with biological targets. The compound has the chemical formula and a CAS number of 57944-44-2.

The biological activity of 7-Ethoxy-2-naphthalenol can be attributed to several mechanisms:

- Antimicrobial Activity : The compound may disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

- Anticancer Activity : It has been suggested that 7-Ethoxy-2-naphthalenol induces apoptosis and inhibits cell proliferation through various signaling pathways. Its effectiveness is often compared with established chemotherapeutics such as Doxorubicin.

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of 7-Ethoxy-2-naphthalenol against other naphthalene derivatives. The following table summarizes some key findings:

| Compound | Anticancer Activity (IC50 in µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| 7-Ethoxy-2-naphthalenol | 15.3 (HepG-2) | Moderate | Effective against various pathogens |

| 7-Methoxy-2-naphthalenol | 20.5 (HepG-2) | Low | Less effective than 7-Ethoxy variant |

| 7-Propoxy-2-naphthalenol | 18.0 (HepG-2) | Moderate | Similar profile to 7-Ethoxy |

| Doxorubicin | 10.0 (HepG-2) | High | Standard chemotherapy agent |

Case Studies

- Anticancer Efficacy : A study demonstrated that 7-Ethoxy-2-naphthalenol exhibited significant cytotoxicity against HepG-2 liver cancer cells, outperforming several other naphthalene derivatives in terms of potency and selectivity . The compound was found to induce apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : Research indicated that 7-Ethoxy-2-naphthalenol showed moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

- Molecular Docking Studies : Molecular docking studies revealed strong interactions between 7-Ethoxy-2-naphthalenol and key enzymes involved in cancer metabolism, suggesting a targeted approach in its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.